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Compound of Interest

Compound Name: Butyl dichloroacetate

CAS No.: 29003-73-4

Cat. No.: B1668123 Get Quote

Executive Summary & Structural Context
Butyl dichloroacetate (

, MW: 185.05 g/mol ) represents a unique analytical challenge due to the interplay between the
electronegative dichloro- functionality and the lipophilic butyl chain. Precise characterization
requires a multi-modal approach (NMR, IR, MS) to differentiate it from monochloro- analogs
and hydrolysis products.

Target Structure:

Mass Spectrometry (MS): Isotopic Fingerprinting
Methodology: Electron Ionization (EI) at 70 eV. Rationale: The presence of two chlorine atoms

provides a distinct isotopic envelope that serves as the primary confirmation of the

halogenation state before structural connectivity is assessed.

Chlorine Isotope Pattern Analysis
Chlorine exists naturally as

(75.8%) and

(24.2%). For a molecule with two chlorine atoms (
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), the molecular ion (

) cluster follows a mathematical expansion of

, resulting in a 9:6:1 intensity ratio for lines at

,

, and

.

(m/z 184):

(Relative Intensity: ~100%)

(m/z 186):

(Relative Intensity: ~65%)

(m/z 188):

(Relative Intensity: ~11%)

Fragmentation Pathway
The fragmentation is driven by

-cleavage adjacent to the carbonyl and McLafferty rearrangements typical of esters with

-hydrogens.

Key Fragment Ions:

m/z Ion Composition Mechanism

| 184/186/188 |

| Molecular Ion (Isotope cluster visible) | | 149/151/153 |

| Loss of radical chlorine atom. | | 127/129/131 |
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| Cleavage of alkoxy group (Base Peak region). | | 57 |

| Butyl carbocation (Inductive cleavage). | | 56 |

| McLafferty rearrangement product (Butene loss). |

Fragmentation Logic Diagram

Molecular Ion (M+)
m/z 184, 186, 188

(9:6:1 Ratio)

α-Cleavage (Alkoxy Loss)
Formation of Dichloroacetyl cation

[Cl2CH-C=O]+

- OBu radical

Inductive Cleavage
Formation of Butyl Cation

[C4H9]+ (m/z 57)

- Cl2CHCOO radical

McLafferty Rearrangement
Loss of Butene (C4H8)

Detection of [Cl2CH-COOH]+

H-transfer

Decarbonylation (-CO)
[Cl2CH]+ (m/z 83, 85, 87)

- CO

Click to download full resolution via product page

Caption: Fragmentation tree for Butyl Dichloroacetate showing primary cleavage pathways

and isotopic clusters.

Infrared Spectroscopy (IR): Functional Group
Verification
Methodology: Attenuated Total Reflectance (ATR) on neat liquid. Rationale: IR is critical for

assessing the electronic environment of the carbonyl group. The electronegative

-chlorines withdraw electron density via induction, strengthening the

bond and shifting the absorption to a higher wavenumber compared to non-halogenated esters.
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Spectral Data Table: | Frequency (

) | Assignment | Mechanistic Insight | | :--- | :--- | :--- | | 1755 - 1765 |

Ester | Shifted +20

vs butyl acetate (1740) due to inductive effect of

. | | 2960 - 2870 |

Alkyl |

C-H stretches from the butyl chain. | | 1200 - 1300 |

Stretch | Characteristic "C-O-C" ester antisymmetric stretch. | | 750 - 800 |

| Strong, broad bands characteristic of aliphatic chloro-compounds. |

Nuclear Magnetic Resonance (NMR): Structural
Elucidation
Methodology:

Solvent:

(Chloroform-d) with TMS internal standard (

ppm).

Frequency: 400 MHz (

), 100 MHz (

).

Proton ( ) NMR Analysis
The spectrum is defined by two distinct regions: the deshielded "head" (dichloroacetyl) and the

shielded "tail" (butyl).
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Shift (

, ppm)
Multiplicity Integration Assignment Causality

5.95 Singlet (s) 1H

Highly

deshielded by

two geminal Cl

atoms and the

carbonyl

anisotropy.

Appears as a

singlet as there

are no vicinal

protons.

4.24
Triplet (t, J=6.7

Hz)
2H

Deshielded by

oxygen. Triplet

due to coupling

with neighboring

methylene (

).

1.68 Quintet (m) 2H

Shielded alkyl

chain. Multiplicity

(

) from 4

neighbors (2

, 2

).

1.40 Sextet (m) 2H

Further shielded.

Coupling to

methyl and

internal

methylene.
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0.96
Triplet (t, J=7.4

Hz)
3H

Terminal methyl

group. Classic

triplet pattern.

Carbon ( ) NMR Analysis
The

spectrum confirms the carbon skeleton count (6 signals) and the oxidation state of the
carbonyl.

Shift (

, ppm)
Carbon Type Assignment

164.5
Quaternary (

)

C=O: Ester carbonyl. Upfield

shift relative to ketones due to

resonance donation from

oxygen.

66.8
Secondary (

)
O-CH2: Alkoxy carbon.

64.2
Tertiary (

)

Cl2CH-: Dichloromethyl

carbon. Distinctive shift due to

heavy halogen substitution.

30.4
Secondary (

)

Butyl backbone (

-carbon).

19.0
Secondary (

)

Butyl backbone (

-carbon).

13.6
Primary (

)
Terminal methyl.

Structural Logic Workflow
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Unknown Sample 1H NMR Spectrum

Singlet @ 5.95 ppm
(1H)Identify Head

Triplet @ 4.24 ppm
(2H)

Identify Linker

Multiplets 0.9-1.7 ppm
(7H)

Identify Tail
Structure Confirmed:
Butyl Dichloroacetate

Confirms Cl2CH-

Confirms -O-CH2-
Confirms Butyl

Click to download full resolution via product page

Caption: Logical flow for structural confirmation using 1H NMR signal integration and

multiplicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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